molecular formula C16H18N4O6 B10950543 6-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonyl)-2,3-dimethoxybenzoic acid

6-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonyl)-2,3-dimethoxybenzoic acid

Cat. No.: B10950543
M. Wt: 362.34 g/mol
InChI Key: FHJOMHJEARHKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that features a pyrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID typically involves multiple stepsThe reaction conditions often include the use of solvents like anhydrous benzene and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N4O6

Molecular Weight

362.34 g/mol

IUPAC Name

6-[[(2,5-dimethylpyrazole-3-carbonyl)amino]carbamoyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C16H18N4O6/c1-8-7-10(20(2)19-8)15(22)18-17-14(21)9-5-6-11(25-3)13(26-4)12(9)16(23)24/h5-7H,1-4H3,(H,17,21)(H,18,22)(H,23,24)

InChI Key

FHJOMHJEARHKHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NNC(=O)C2=C(C(=C(C=C2)OC)OC)C(=O)O)C

Origin of Product

United States

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